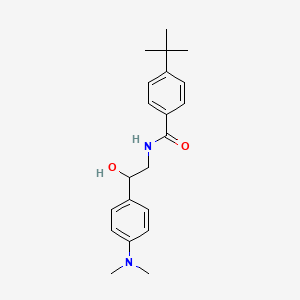
4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C21H28N2O2 and its molecular weight is 340.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal and cytotoxic activities . Therefore, it’s possible that this compound may also interact with cellular targets involved in fungal growth and cancer cell proliferation.
Mode of Action
Based on the properties of structurally similar compounds, it can be inferred that it might interact with its targets through a radical approach . This interaction could lead to changes in the cellular processes, potentially inhibiting fungal growth or inducing cytotoxic effects in cancer cells .
Biochemical Pathways
Given its potential antifungal and cytotoxic activities , it might be involved in the disruption of essential cellular processes in fungi and cancer cells
Result of Action
Based on the properties of structurally similar compounds, it can be inferred that it might exhibit antifungal and cytotoxic activities . This suggests that the compound could potentially inhibit fungal growth and induce cell death in cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be quenched on heating and in solution . Additionally, it can transform into non-fluorescent crystals when heated at 180° or by simple squeezing . These properties suggest that the compound’s action and stability might be sensitive to temperature and mechanical stress.
Properties
IUPAC Name |
4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-21(2,3)17-10-6-16(7-11-17)20(25)22-14-19(24)15-8-12-18(13-9-15)23(4)5/h6-13,19,24H,14H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFBBXLFLWABKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














